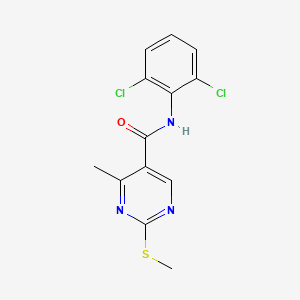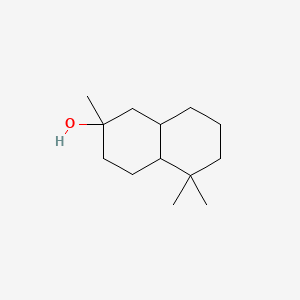
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester is an organophosphorus compound with the molecular formula C14H14NO4P.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate phenolic compounds. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce corresponding amines .
Aplicaciones Científicas De Investigación
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, methyl(4-methylphenyl)-, 4-methoxyphenyl ester
- Phosphinic acid, methyl(4-methylphenyl)-, 4-chlorophenyl ester
Uniqueness
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
84062-36-2 |
|---|---|
Fórmula molecular |
C14H14NO4P |
Peso molecular |
291.24 g/mol |
Nombre IUPAC |
1-methyl-4-[methyl-(4-nitrophenoxy)phosphoryl]benzene |
InChI |
InChI=1S/C14H14NO4P/c1-11-3-9-14(10-4-11)20(2,18)19-13-7-5-12(6-8-13)15(16)17/h3-10H,1-2H3 |
Clave InChI |
DLCOLFJNDIDPMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


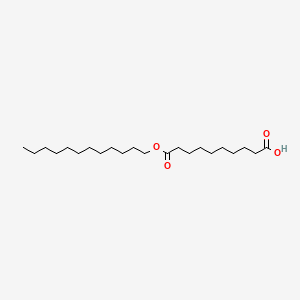
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
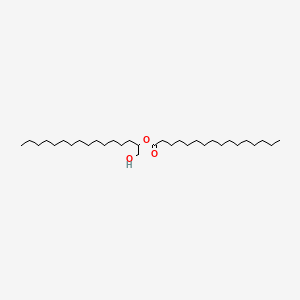
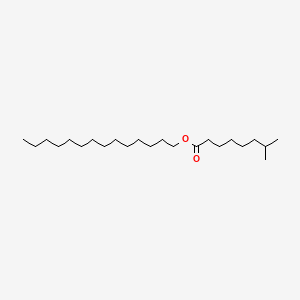


![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)



